molecular formula C14H16F6N2O2 B11486830 N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide

N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide

Cat. No.: B11486830
M. Wt: 358.28 g/mol
InChI Key: ZSWKRAGNCTXHIM-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide is a fluorinated organic compound It is characterized by the presence of hexafluoro groups and a methoxyphenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide typically involves the reaction of hexafluoroisopropanol with 2-methoxyaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoroisopropyl oxides, while reduction may produce hexafluoroisopropyl amines .

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The hexafluoro groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide is unique due to the presence of both hexafluoro and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16F6N2O2

Molecular Weight

358.28 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(2-methoxyanilino)propan-2-yl]-2-methylpropanamide

InChI

InChI=1S/C14H16F6N2O2/c1-8(2)11(23)22-12(13(15,16)17,14(18,19)20)21-9-6-4-5-7-10(9)24-3/h4-8,21H,1-3H3,(H,22,23)

InChI Key

ZSWKRAGNCTXHIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1OC

Origin of Product

United States

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